2-(1-Aminoethyl)phenol

Catalog No.
S664813
CAS No.
89985-53-5
M.F
C8H11NO
M. Wt
137.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-Aminoethyl)phenol

CAS Number

89985-53-5

Product Name

2-(1-Aminoethyl)phenol

IUPAC Name

2-(1-aminoethyl)phenol

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C8H11NO/c1-6(9)7-4-2-3-5-8(7)10/h2-6,10H,9H2,1H3

InChI Key

ZWKWKJWRIYGQFD-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1O)N

Canonical SMILES

CC(C1=CC=CC=C1O)N

Synthesis and Characterization:

2-(1-Aminoethyl)phenol, also known as Tyramine, is an organic compound synthesized through various methods, including the reaction of phenylacetonitrile with ammonia and subsequent reduction, or the Gabriel synthesis using phthalimide and β-phenylethanolamine. Its chemical structure and properties are well-characterized in scientific literature [, ].

Pharmacological Properties:

2-(1-Aminoethyl)phenol exhibits various pharmacological activities, acting as a neuromodulator, sympathomimetic, and vasoconstrictor. It interacts with adrenergic receptors, influencing blood pressure, heart rate, and smooth muscle contraction [].

Potential Applications:

Research explores the potential applications of 2-(1-Aminoethyl)phenol in various fields:

  • Neurodegenerative Diseases: Studies investigate its potential role in treating Parkinson's disease and Alzheimer's disease, as it modulates dopamine and norepinephrine levels in the brain [].
  • Oncology: Research explores its potential anti-cancer properties, as it may inhibit tumor cell growth and induce apoptosis.
  • Drug Design: Its structural similarity to other bioactive molecules makes it a valuable scaffold for designing new drugs with improved therapeutic properties.

2-(1-Aminoethyl)phenol, also known as 2-(1-aminoethyl)phenol, is an organic compound with the molecular formula C₈H₁₁NO. It features a phenolic hydroxyl group and an aminoethyl side chain, which contributes to its reactivity and biological activity. The compound is characterized by its ability to form hydrogen bonds due to the presence of both an amino group and a hydroxyl group, making it a versatile building block in organic synthesis and medicinal chemistry.

, including:

  • Acylation: Reacting with acyl chlorides or anhydrides to form amides.
  • Alkylation: Undergoing alkylation reactions to introduce alkyl groups at the nitrogen atom.
  • Condensation: Forming Schiff bases when reacted with carbonyl compounds.
  • Reduction: The nitro derivatives can be reduced to form amino compounds.

These reactions are facilitated by the functional groups present in the molecule, allowing for the synthesis of more complex structures.

Research indicates that 2-(1-Aminoethyl)phenol exhibits significant biological activities:

  • Antioxidant Properties: The compound has been shown to scavenge free radicals, potentially providing protective effects against oxidative stress.
  • Neuroprotective Effects: It may have implications in neuroprotection, possibly through modulation of neurotransmitter systems.
  • Potential Antimicrobial Activity: Some studies suggest that derivatives of this compound may possess antimicrobial properties.

These biological activities make it a candidate for further pharmacological studies and applications in medicine.

Several methods exist for synthesizing 2-(1-Aminoethyl)phenol:

  • Direct Amination: Starting from phenol, it can be aminated using ethylene diamine or other amines under suitable conditions.
  • Reduction of Nitro Compounds: Nitro-substituted phenols can be reduced to yield the corresponding amino compounds.
  • Asymmetric Synthesis: Enantiomerically enriched forms can be synthesized through chiral auxiliary methods or asymmetric catalysis .

These methods allow for the production of both racemic and enantiomerically pure forms of the compound.

2-(1-Aminoethyl)phenol finds applications in various fields:

  • Pharmaceuticals: Used as a precursor in the synthesis of drugs due to its biological activity.
  • Agriculture: Potentially used in developing agrochemicals that target specific pests or diseases.
  • Material Science: Employed in creating polymers or resins where phenolic compounds are beneficial.

Its versatility makes it valuable across multiple industries.

Interaction studies involving 2-(1-Aminoethyl)phenol have revealed insights into its binding properties:

  • Chiral Solvating Agents: Derivatives of this compound have been studied as chiral solvating agents for enantiodiscrimination in NMR spectroscopy .
  • Protein Interactions: Investigations into how this compound interacts with various proteins could elucidate its mechanism of action in biological systems.

Such studies are crucial for understanding its potential therapeutic roles.

Several compounds share structural similarities with 2-(1-Aminoethyl)phenol. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
4-(1-Aminoethyl)phenolC₈H₁₁NOPosition of amino group on para carbon
2-(4-Hydroxyphenyl)ethylamineC₈H₁₁NOHydroxyl group on para position
2-(1-Aminoethyl)-6-methylphenolC₉H₁₃NOMethyl substitution at the 6-position
2-(1-Aminoethyl)phenol hydrochlorideC₈H₁₂ClN OSalt form, enhancing solubility
(R)-2-(1-Aminoethyl)-6-methylphenolC₉H₁₃NOEnantiomer with potential different bioactivity

The unique feature of 2-(1-Aminoethyl)phenol lies in its specific positioning of functional groups, which influences its reactivity and biological properties compared to similar compounds.

XLogP3

1.4

Dates

Last modified: 08-15-2023

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